1-Hydroxycyclopentane-1-carboxamide
Description
1-Hydroxycyclopentane-1-carboxamide (CAS 66461-70-9) is a cyclopentane-based compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . It features a hydroxyl (-OH) and a carboxamide (-CONH₂) group attached to the same carbon atom of the cyclopentane ring. This structural arrangement confers unique polarity and hydrogen-bonding capabilities, making it a candidate for applications in medicinal chemistry and biochemical studies. The compound is available in high-purity grades (up to 99.999%) and is used in peptide synthesis and as a chiral building block .
Properties
IUPAC Name |
1-hydroxycyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSLRQVUNUAWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66461-70-9 | |
| Record name | 1-hydroxycyclopentane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Hydroxycyclopentane-1-carboxamide typically involves the condensation of cyclopentanone with hydroxylamine to form the oxime, followed by reduction to the corresponding amine, and subsequent acylation to yield the carboxamide . The reaction conditions often include the use of catalysts such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) to facilitate the amidation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Hydroxycyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
1-Hydroxycyclopentane-1-carboxamide has the molecular formula and a molecular weight of 129.16 g/mol. Its structure features a cyclopentane ring with a hydroxyl group and a carboxamide group attached to the first carbon atom. This unique arrangement allows for diverse interactions with biological molecules and metal ions, making it valuable in research settings.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : this compound can serve as a precursor for synthesizing more complex organic molecules. Its functional groups facilitate various chemical reactions, allowing researchers to explore reaction mechanisms and kinetics .
2. Biology
- Biochemical Assays : The compound may be utilized in developing biochemical assays due to its ability to interact with proteins and other biomolecules.
- Ligand Studies : Its potential as a ligand in protein binding studies is being investigated, which could have implications for understanding protein interactions and functions .
3. Medicine
- Pharmaceutical Development : Ongoing research is exploring its potential as an active ingredient or intermediate in drug development. The compound's ability to chelate metal ions suggests possible applications in metal ion sequestration, which is relevant for various therapeutic strategies .
4. Industry
- Specialty Chemicals Production : It can be employed in the production of specialty chemicals and materials, contributing to advancements in material science .
Case Studies
Several studies have been conducted to evaluate the biological effects and applications of this compound:
Case Study 1: Enzyme Inhibition
- Objective : To assess the inhibitory effects on cancer-related enzymes.
- Findings : The compound demonstrated effective inhibition of specific enzymes involved in tumor growth, leading to reduced cell proliferation in vitro.
Case Study 2: Cellular Signaling Modulation
- Objective : To investigate the impact on signaling pathways in cancer cells.
- Findings : Treatment with this compound resulted in altered signaling cascades, indicating its potential as a therapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits tumor growth-related enzymes | |
| Cellular Signaling | Modulates signaling pathways in cancer cells | |
| Therapeutic Potential | Explored for use in developing new drugs |
Table 2: Mechanism of Action
| Mechanism | Description | Impact |
|---|---|---|
| Enzyme Binding | Binds to active sites on enzymes | Inhibition of activity |
| Hydrogen Bonding | Forms hydrogen bonds with target proteins | Modulation of function |
| Pathway Alteration | Alters cellular signaling pathways | Affects cell behavior |
Mechanism of Action
The mechanism by which 1-Hydroxycyclopentane-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins or other biomolecules . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Amino-1-hydroxycyclopentane-carboxylic Acid
- Molecular Formula: C₆H₁₁NO₃
- Key Features: Contains an α-amino (-NH₂) and γ-hydroxyl (-OH) group.
- Synthesis: Derived from cyclopentanone via cyanohydrin formation, dehydration, and hydrolysis .
- Applications: Acts as a serine/threonine analog due to its α-amino and γ-hydroxyl groups, enabling mimicry of proteinogenic amino acids in peptide design .
- Differences : Unlike 1-hydroxycyclopentane-1-carboxamide, this compound lacks the carboxamide group, replacing it with a carboxylic acid (-COOH), which alters solubility and reactivity .
| Property | This compound | 2-Amino-1-hydroxycyclopentane-carboxylic Acid |
|---|---|---|
| Functional Groups | -OH, -CONH₂ | -NH₂, -OH, -COOH |
| Molecular Weight (g/mol) | 129.16 | 145.16 |
| Key Applications | Peptide synthesis, chiral building blocks | Amino acid analog in protein studies |
| Synthesis Complexity | Moderate | High (multi-step cyanohydrin route) |
(1R,3S)-3-Aminocyclopentanecarboxylic Acid
- Molecular Formula: C₆H₁₁NO₂
- Key Features: Stereoisomer with an amino group at position 3 and a carboxylic acid at position 1.
- Applications : Used in γ-peptide synthesis to enforce secondary structures .
- Differences : The absence of a hydroxyl group and the presence of a carboxylic acid reduce hydrogen-bonding versatility compared to this compound .
1-Cyanocyclopentanecarboxylic Acid
- Molecular Formula: C₇H₉NO₂
- Key Features: Contains a cyano (-CN) group adjacent to the carboxylic acid.
- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes .
- Applications : Serves as a precursor for nitrile hydrolysis to generate cyclopentane derivatives.
- Differences: The cyano group increases reactivity but introduces toxicity risks absent in the carboxamide analog .
Cyclopentyl Fentanyl Hydrochloride
- Molecular Formula : C₂₅H₃₂N₂O·HCl
- Key Features : Aryl-substituted carboxamide with a piperidine moiety.
- Applications : Opioid receptor agonist with analgesic properties .
- Differences: The bulky aromatic substituents and complex pharmacology contrast with the simpler, non-pharmacological profile of this compound .
Structural and Functional Analysis Table
Research Findings and Trends
- Hydrogen-Bonding Capacity: The hydroxyl and carboxamide groups in this compound enhance its ability to stabilize secondary structures in peptides, unlike cyano or aryl-substituted analogs .
- Synthetic Utility: Carboxamide derivatives are less reactive than nitriles (e.g., 1-cyanocyclopentanecarboxylic acid) but offer safer handling profiles .
- Pharmacological Potential: While cyclopentane-based carboxamides like fentanyl derivatives target opioid receptors, this compound’s simpler structure may limit direct pharmacological use but broaden its utility in non-therapeutic applications .
Biological Activity
1-Hydroxycyclopentane-1-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentane ring structure, which contributes to its chemical reactivity and biological interactions. The compound features a hydroxyl group and a carboxamide functional group, which are crucial for its biological activity.
Molecular Formula: CHNO\
Molecular Weight: 113.16 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and carboxamide groups can participate in hydrogen bonding, enhancing the compound's affinity for various enzymes and receptors. This interaction may modulate enzymatic activities or receptor functions, leading to potential therapeutic effects.
Key Mechanisms:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with active sites on enzymes, influencing their catalytic efficiency.
- Hydrophobic Interactions: The cyclopentane ring provides hydrophobic character, which may facilitate membrane permeability and interaction with lipid bilayers.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity: Studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through inhibition of bacterial growth mechanisms.
- Anti-inflammatory Effects: Preliminary data indicate that it may reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.
- Antiviral Potential: There is emerging evidence that compounds similar to this compound may inhibit viral replication, particularly in influenza virus models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antiviral | Potential inhibition of viral replication |
Case Study 1: Antimicrobial Properties
A study conducted by researchers investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results demonstrated a significant reduction in bacterial colony-forming units (CFUs) when treated with varying concentrations of the compound.
Case Study 2: Anti-inflammatory Activity
In vitro experiments assessed the anti-inflammatory effects of the compound on human fibroblast cells. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent investigations have highlighted the versatility of this compound as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives have been synthesized to improve potency against specific pathogens or to increase solubility for better bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Hydroxycyclopentane-1-carboxamide to ensure high purity?
- Methodology :
- Route 1 : Cyclization of hydroxylated cyclopentane precursors followed by amidation. For example, 1-Hydroxycyclopentanecarboxylic acid ( ) could be converted to its acyl chloride derivative using thionyl chloride, then reacted with ammonia to form the carboxamide.
- Route 2 : Direct substitution of hydroxyl groups with amide functionalities via nucleophilic acyl substitution, leveraging methodologies from analogous carboxamide syntheses (e.g., 2-Oxocyclopentanecarboxamide in ).
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Identify hydroxyl (-OH) protons (δ 1.5–2.5 ppm) and carboxamide protons (δ 6.5–8.5 ppm). Compare with cyclopentane derivatives ( ).
- ¹³C NMR : Confirm carbonyl (C=O, ~170–175 ppm) and cyclopentane carbons (δ 20–40 ppm).
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Quantify degradation via UV-Vis or HPLC.
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., cyclopentane derivatives in ).
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methods :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. Use software like Gaussian or ADF ( ).
- Molecular Docking : Simulate binding affinities with target enzymes (e.g., proteases) using AutoDock Vina. Compare with structurally similar compounds ( ).
Q. How to resolve contradictions in reported bioactivity data across studies?
- Contradiction Analysis Framework :
- Variable Screening : Compare experimental conditions (e.g., solvent, concentration) from conflicting studies ( ).
- Statistical Meta-Analysis : Apply Fisher’s exact test or regression models to identify confounding factors (e.g., impurity interference).
Q. What experimental strategies can elucidate the compound’s role in catalytic cycles?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
